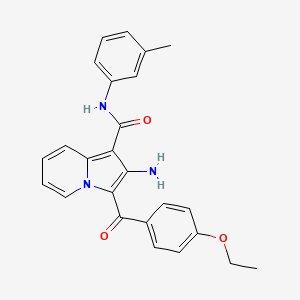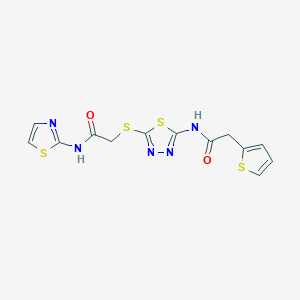
N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” belongs to a class of compounds known as 2-oxoindolines, which are characterized by an indoline core structure with a ketone (oxo) group at the 2-position . These compounds are often involved in various biological activities and are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” would likely consist of an indoline ring system with a ketone group at the 2-position, a sulfonamide group attached to the 5-position, and a phenyl group attached to the nitrogen of the sulfonamide group .Aplicaciones Científicas De Investigación
Antitumor Agents
The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . The compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, six compounds, including 4f–h and 4n–p, exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound .
Cell Cycle and Apoptosis Regulators
The compound has been found to affect cell cycle and apoptosis. The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) accumulated U937 cells in S phase and substantially induced late cellular apoptosis .
Src Kinase Inhibitors
The compound has been used in the synthesis of new N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, which have shown inhibitory activity against Src . Src is at the center of an immense signaling network, and it can also be activated by integrins, receptor tyrosine kinases, cytokine receptors, and G protein-coupled receptors . Through these interactions, Src controls multiple cancer cell functions, including cell cycle progression, survival, and metastasis .
Cancer Therapy
Increased Src activity has been observed in many human malignancies, including colon, breast, pancreas, lung, and brain cancers . Therefore, the compound’s inhibitory effect on Src makes it a potential candidate for cancer therapy .
Treatment of Pathological Disorders
Src has a critical role in other pathological disorders, such as myocardial infarction, stroke, osteoporosis, and neurodegeneration . The compound’s inhibitory effect on Src could potentially be used in the treatment of these disorders .
Drug Development
The compound’s diverse biological activities and its effects on various cellular processes make it a valuable tool in drug development . Its use in the synthesis of new derivatives and its potential therapeutic applications provide a basis for the development of new drugs .
Direcciones Futuras
The future directions for research on “N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in 2-oxoindoline derivatives in medicinal chemistry, this compound could be of interest for drug discovery efforts .
Propiedades
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16-11-13-10-14(6-7-15(13)17-16)18-22(20,21)9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIPJIYCVUOLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)-2-phenylethanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide](/img/structure/B2598617.png)


![N-(4-acetylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598621.png)

![N-[(4-Phenylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2598625.png)
![1-[(Tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid](/img/structure/B2598626.png)
![methyl 4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzoate](/img/structure/B2598627.png)


![Butyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2598637.png)
